

# Spectroscopic Profile of 4-(Aminomethyl)piperidine: A Technical Guide

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## Compound of Interest

Compound Name: 4-(Aminomethyl)piperidine

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This technical guide provides an in-depth overview of the spectroscopic data for **4-(aminomethyl)piperidine**, a key building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, characterization, and quality control in research and development settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-(aminomethyl)piperidine**.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **4-(aminomethyl)piperidine** in chloroform-d ( $\text{CDCl}_3$ ) exhibits distinct signals corresponding to the different protons in the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2', H-6' (axial)	~3.08	d	J = 11.7
H-2', H-6' (equatorial)	~2.59	dt	J = 12.2, 2.7
-CH <sub>2</sub> -NH <sub>2</sub>	2.56	d	J = 6.6
H-3', H-5' (axial)	~1.71	m	
H-4'	~1.41	m	
-NH <sub>2</sub> and -NH-	~1.36	br s	
H-3', H-5' (equatorial)	~1.09	qd	J = 12.2, 4.2

Note: The assignments are based on typical chemical shifts for similar structures and may require 2D NMR for definitive confirmation. The broad singlet at ~1.36 ppm is likely due to the exchangeable protons of the primary and secondary amines.[\[1\]](#)

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The following are the predicted chemical shifts for **4-(aminomethyl)piperidine**.

Assignment	Chemical Shift (ppm)
C-2', C-6'	46.5
-CH <sub>2</sub> -NH <sub>2</sub>	46.2
C-4'	39.8
C-3', C-5'	31.6

Note: These are predicted values and may vary slightly from experimental results.

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation. The FT-IR spectrum of **4-(aminomethyl)piperidine** shows characteristic peaks corresponding to its amine and aliphatic functionalities.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3365	N-H stretching (asymmetric)	Medium
3287	N-H stretching (symmetric)	Medium
2923	C-H stretching (asymmetric)	Strong
2851	C-H stretching (symmetric)	Strong
1595	N-H scissoring (primary amine)	Medium
1448	C-H bending	Medium
1308	C-N stretching	Medium
884	CH <sub>2</sub> rocking	Medium

Note: The peak assignments are based on a detailed vibrational analysis study.

## Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of **4-(aminomethyl)piperidine**.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **4-(aminomethyl)piperidine** in about 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

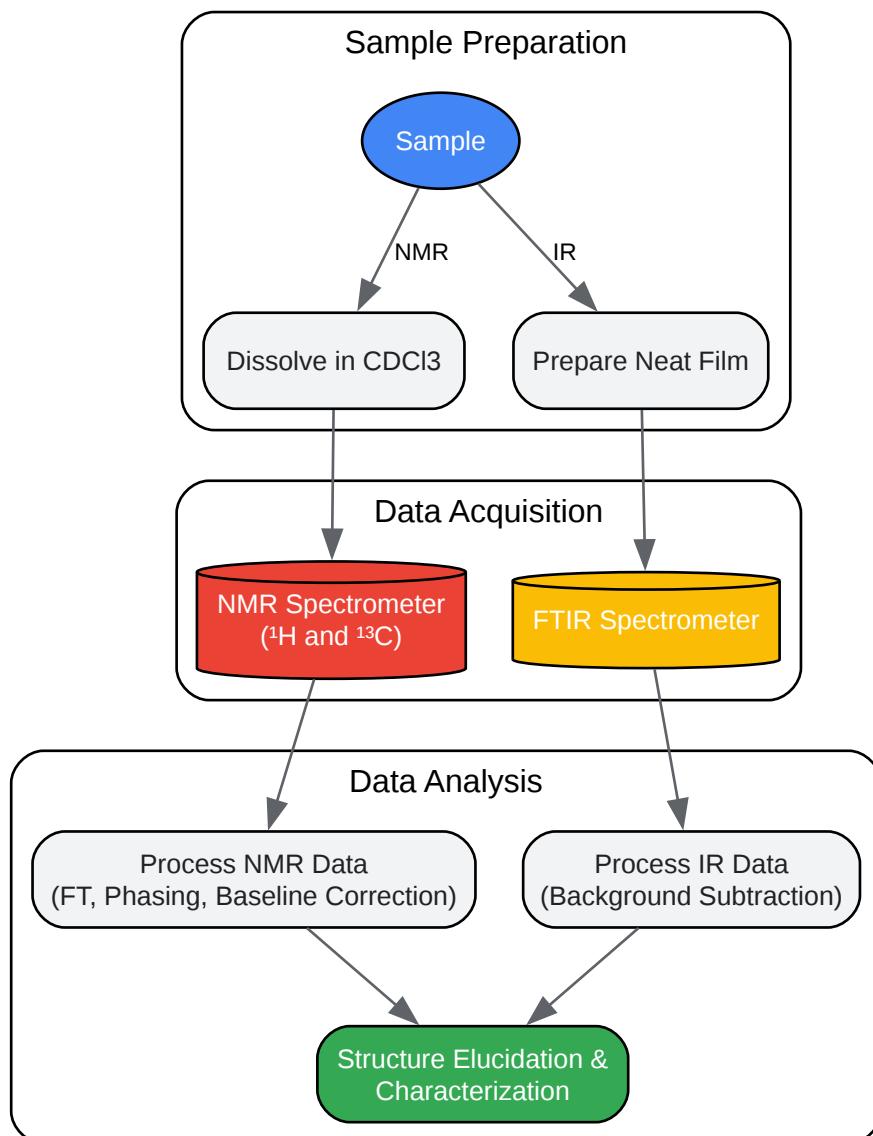
- Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - A larger number of scans will be necessary compared to  $^1\text{H}$  NMR to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## IR Spectroscopy Protocol

- Sample Preparation: As **4-(aminomethyl)piperidine** is a liquid at room temperature, the spectrum can be obtained from a neat sample. Place a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder.
  - Place the prepared sample in the spectrometer and record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
  - Typically, spectra are collected in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-(aminomethyl)piperidine**.



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Caption: Spectroscopic Analysis Workflow for **4-(Aminomethyl)piperidine**.

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## References

- 1. researchgate.net [researchgate.net]
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